molecular formula C5H9N3 B1319680 N-methyl-1-(1H-pyrazol-5-yl)methanamine CAS No. 676491-02-4

N-methyl-1-(1H-pyrazol-5-yl)methanamine

Cat. No.: B1319680
CAS No.: 676491-02-4
M. Wt: 111.15 g/mol
InChI Key: FAFFFBUYETUJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-1-(1H-pyrazol-5-yl)methanamine” is a chemical compound . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .

Scientific Research Applications

Synthesis and Molecular Structure

  • N-methyl-1-(1H-pyrazol-5-yl)methanamine and its derivatives are extensively used in the synthesis of various chemical compounds. For instance, a novel compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was synthesized at ambient temperature, showcasing the versatility of these compounds in chemical synthesis (Becerra, Cobo, & Castillo, 2021).

Applications in Coordination Chemistry

  • Complexes of this compound with metals like Cobalt(II) have been studied, indicating its importance in coordination chemistry. These complexes exhibited distinct geometrical structures and were investigated for their potential in catalyzing polymerization processes, demonstrating the compound's significance in materials science (Choi et al., 2015).

Potential Pharmacological Properties

  • Derivatives of this compound have shown potential in pharmacology. For example, 3-Aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory properties against enzymes like acetylcholinesterase and monoamine oxidase, which are relevant in the treatment of Alzheimer's disease (Kumar et al., 2013).

Involvement in Organic Ligand Synthesis

  • The synthesis of complex organic ligands often involves this compound. A domino fusion process involving this compound and metal-induced oxygen insertion demonstrated its role in advanced organic synthesis and crystallography (Chen et al., 2020).

Applications in Antimicrobial and Anticancer Agents

  • Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies underscore the compound's potential in developing new pharmaceuticals (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

“N-methyl-1-(1H-pyrazol-5-yl)methanamine” may cause severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFFFBUYETUJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599094
Record name N-Methyl-1-(1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676491-02-4
Record name N-Methyl-1-(1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1H-pyrazol-3-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(1H-pyrazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(1H-pyrazol-5-yl)methanamine
Reactant of Route 3
N-methyl-1-(1H-pyrazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(1H-pyrazol-5-yl)methanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(1H-pyrazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.